![molecular formula C19H19ClFN3O2 B2743842 1-(4-Chlorobenzyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea CAS No. 955237-38-4](/img/structure/B2743842.png)
1-(4-Chlorobenzyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea
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Description
1-(4-Chlorobenzyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is commonly referred to as CBPUM and is synthesized through a specific method that involves the use of various reagents and catalysts.
Scientific Research Applications
Central Nervous System Agents
Compounds similar to "1-(4-Chlorobenzyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea" have been investigated for their potential as central nervous system (CNS) agents. A study explored a series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, finding several derivatives that demonstrated anxiolytic activity and muscle-relaxant properties, highlighting their potential for CNS applications (Rasmussen et al., 1978).
Antimicrobial and Anti-corrosion Properties
Urea-derived Mannich bases have been synthesized and assessed for their corrosion inhibition efficiency on mild steel surfaces in acidic environments. These compounds, including urea derivatives, showed significant inhibition efficiency, indicating their potential in protecting metals against corrosion. Additionally, their molecular structure-inhibition efficiency relationship was studied, providing insights into the design of effective corrosion inhibitors (Jeeva et al., 2015).
Anticancer Agents
Research into 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives has demonstrated significant antiproliferative effects against various cancer cell lines. These findings suggest the potential of urea derivatives as novel anticancer agents, with some compounds showing comparable inhibitory activity to established treatments (Feng et al., 2020).
Interaction with Fluoride Ions
The interaction between urea derivatives and fluoride ions has been studied, revealing mechanisms of hydrogen bonding and proton transfer. These interactions are of interest in the development of sensor technologies and understanding the fundamental chemistry of urea-fluoride interactions (Boiocchi et al., 2004).
Neuronal Excitability
The effects of urea derivatives on CB1 receptor modulation in the cerebellum have been explored, highlighting the compound's role in altering neuronal excitability. This research provides insights into the potential therapeutic applications of urea derivatives in CNS disorders (Wang et al., 2011).
Acetylcholinesterase Inhibitors
Flexible urea derivatives have been synthesized and evaluated for their antiacetylcholinesterase activity. These compounds, designed to optimize the spacer length and conformational flexibility, showed promising inhibitory activity, suggesting their potential use in treating diseases like Alzheimer's (Vidaluc et al., 1995).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3O2/c20-15-3-1-13(2-4-15)10-22-19(26)23-11-14-9-18(25)24(12-14)17-7-5-16(21)6-8-17/h1-8,14H,9-12H2,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVYAUWQUPNGOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea |
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